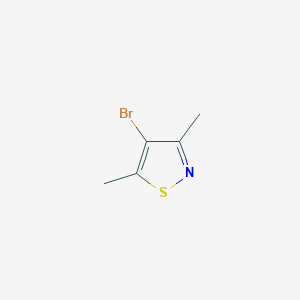
4-bromo-3,5-dimethylIsothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3,5-dimethylIsothiazole is a heterocyclic compound that contains a five-membered ring with nitrogen and sulfur atoms.
Métodos De Preparación
The synthesis of 4-bromo-3,5-dimethylIsothiazole typically involves the bromination of 3,5-dimethylIsothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-bromo-3,5-dimethylIsothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
4-bromo-3,5-dimethylIsothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of isothiazole derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-dimethylIsothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The nitrogen and sulfur atoms in the isothiazole ring also play a crucial role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
4-bromo-3,5-dimethylIsothiazole can be compared with other isothiazole derivatives, such as:
3,5-dimethylIsothiazole: Lacks the bromine atom, leading to different reactivity and applications.
4-chloro-3,5-dimethylIsothiazole: Similar structure but with a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
4-bromo-3,5-dimethylIsoxazole: Contains an oxygen atom in place of sulfur, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the isothiazole ring structure, making it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
4-bromo-3,5-dimethyl-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-3-5(6)4(2)8-7-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKJQGLZDLMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)
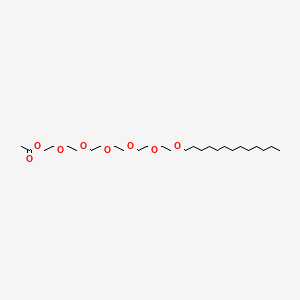
![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)
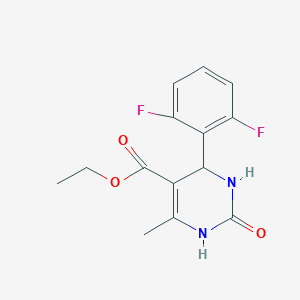


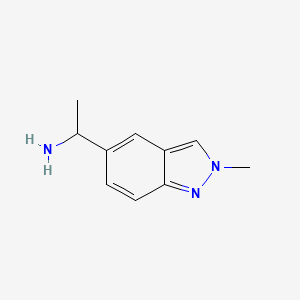

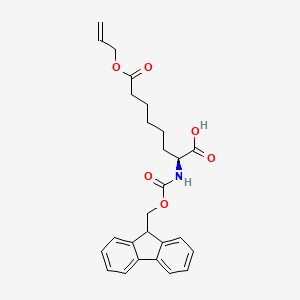
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
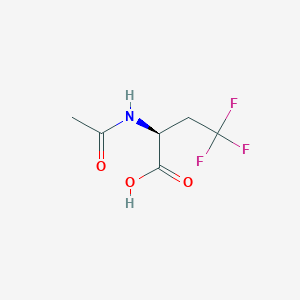
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
